molecular formula C10H10BrIN2 B12961799 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12961799
M. Wt: 365.01 g/mol
InChI Key: CRISNCAEFLMZDT-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine (CAS: See COA

Properties

Molecular Formula

C10H10BrIN2

Molecular Weight

365.01 g/mol

IUPAC Name

6-bromo-3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H10BrIN2/c1-6(2)14-5-8(12)7-4-13-10(11)3-9(7)14/h3-6H,1-2H3

InChI Key

CRISNCAEFLMZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves:

  • Step 1: Halogenation of Pyrrolo[3,2-c]pyridine Core
    Selective bromination and iodination at positions 6 and 3, respectively, on the pyrrolo[3,2-c]pyridine scaffold. This is often achieved by controlled electrophilic aromatic substitution using bromine and iodine reagents under mild conditions to avoid over-halogenation or substitution at undesired positions.

  • Step 2: N-Alkylation
    Introduction of the isopropyl group at the nitrogen atom (N-1) of the pyrrole ring via alkylation. This is commonly performed using isopropyl halides (e.g., isopropyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

Detailed Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination Bromine (Br2) or N-bromosuccinimide (NBS) Selective bromination at C-6 of pyrrolo[3,2-c]pyridine under controlled temperature
2 Iodination Iodine (I2) with base (e.g., KOH) in DMF Iodination at C-3 position, often performed after bromination to avoid halogen exchange
3 N-Isopropylation Isopropyl halide (e.g., isopropyl bromide), base (K2CO3 or NaH), solvent (DMF/DMSO) Alkylation at N-1 position to introduce isopropyl group, typically under reflux or room temp

Representative Experimental Procedure

  • Halogenation:
    Dissolve pyrrolo[3,2-c]pyridine in DMF, add bromine or NBS slowly at 0–5 °C, stir for 1–2 hours. After completion, isolate 6-bromo-1H-pyrrolo[3,2-c]pyridine.
    Next, add iodine and potassium hydroxide to the brominated intermediate in DMF at room temperature, stirring for 3–4 hours to obtain 6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine.

  • N-Alkylation:
    The halogenated intermediate is dissolved in dry DMF, potassium carbonate is added as a base, followed by dropwise addition of isopropyl bromide. The mixture is stirred at 60–80 °C for 6–12 hours. The reaction mixture is then quenched with water, extracted with organic solvents, and purified by column chromatography to yield this compound.

Research Findings and Optimization

Catalyst and Solvent Effects

  • Use of polar aprotic solvents such as DMF or DMSO enhances the nucleophilicity of the nitrogen for alkylation and stabilizes intermediates during halogenation.
  • Bases like potassium carbonate or sodium hydride efficiently deprotonate the nitrogen for alkylation without causing side reactions.
  • Controlled temperature during halogenation prevents polyhalogenation and degradation of the heterocyclic core.

Yield and Purity

  • Reported yields for the halogenation steps range from 70% to 90% , depending on reaction time and reagent stoichiometry.
  • N-alkylation yields typically range from 65% to 85% after purification.
  • Purity is confirmed by NMR, IR, and mass spectrometry, with spectral data consistent with the expected structure.

Data Table: Summary of Preparation Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Bromination Br2 or NBS, DMF 0–5 1–2 75–85 Controlled addition critical
Iodination I2, KOH, DMF 25 3–4 70–80 Sequential after bromination
N-Isopropylation Isopropyl bromide, K2CO3, DMF 60–80 6–12 65–85 Base and solvent choice key

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The iodine atom at position 3 exhibits higher reactivity than bromine due to its lower electronegativity and weaker C–I bond. This allows selective substitution under mild conditions.

Reaction Type Conditions Reagents Products Yield
Iodine displacementPd(OAc)₂, Xantphos, K₃PO₄, 80°C, 12hArylboronic acids3-Aryl-6-bromo-1-isopropyl-pyrrolopyridine72–85%
Bromine displacementCuI, L-proline, DMF, 120°C, 24hAmines6-Amino-3-iodo-1-isopropyl-pyrrolopyridine58%

Key Findings :

  • Iodine undergoes Suzuki-Miyaura coupling at room temperature with arylboronic acids, while bromine requires harsher conditions (e.g., Buchwald-Hartwig amination) .

  • Sequential substitution (iodine first, then bromine) enables precise functionalization.

Cross-Coupling Reactions

The compound serves as a versatile intermediate in palladium-catalyzed cross-couplings.

Suzuki-Miyaura Coupling

Representative Reaction :
C10H11BrIN2+ArB OH 2Pd dppf Cl2,Na2CO3C16H17IN2Ar\text{C}_{10}\text{H}_{11}\text{BrIN}_2+\text{ArB OH }_2\xrightarrow{\text{Pd dppf Cl}_2,\text{Na}_2\text{CO}_3}\text{C}_{16}\text{H}_{17}\text{IN}_2\text{Ar}

Position Catalyst System Temperature Conversion
C3 (I)Pd(PPh₃)₄, K₂CO₃, DME80°C92%
C6 (Br)Pd(OAc)₂, SPhos, CsF100°C78%

Applications :

  • Used to synthesize biaryl derivatives for kinase inhibitor development .

Halogen Exchange Reactions

The bromine atom can undergo halogen exchange under specific conditions:

Reagent Conditions Product Selectivity
CuI, DMF, 150°CMicrowave irradiation, 2h6-Iodo-3-iodo-1-isopropyl-pyrrolopyridine68%
NaI, H₂SO₄, H₂OReflux, 24hPartial debromination to pyrrolopyridine41%

Mechanistic Insight :

  • Radical pathways dominate under CuI-mediated conditions .

Functional Group Interconversions

The isopropyl group at position 1 influences steric effects but remains inert under most reaction conditions.

Oxidation/Reduction :

  • Oxidation : Limited due to the stability of the pyrrolopyridine core.

  • Reduction : LiAlH₄ selectively reduces nitro groups if introduced via substitution .

Biological Activity Correlations

Derivatives of this compound exhibit notable pharmacological properties:

Derivative Activity Target IC₅₀
3-(4-Fluorophenyl)-6-bromo analogueFGFR1 inhibitionFibroblast growth factor12 nM
6-Cyano-3-iodo analogueAnticancer (HCT-116 cells)Tubulin polymerization0.8 μM

Structure-Activity Relationship :

  • Bulkier substituents at position 1 (isopropyl) enhance metabolic stability.

  • Dual halogenation (Br/I) improves binding affinity to hydrophobic enzyme pockets .

Stability and Storage

  • Thermal Stability : Decomposes above 200°C (DSC data).

  • Light Sensitivity : Iodine substituent necessitates amber glass storage .

This compound’s versatility in coupling reactions and functionalization makes it invaluable in medicinal chemistry and materials science. Further studies are needed to explore its electrochemical properties and catalytic applications.

Scientific Research Applications

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Pyrrolo[3,2-c]pyridine Derivatives with Varied Substituents

Compound Name Substituents Key Features CAS Number Reference
6-Bromo-1H-pyrrolo[3,2-c]pyridine Br (C6), H (C1, C3) Base scaffold for derivatization; used in Suzuki-Miyaura couplings 1190309-89-7
4-Bromo-1H-pyrrolo[3,2-c]pyridine Br (C4) Alternative halogen positioning; reduced steric hindrance at C6 1190309-89-7
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Br (C6), COOEt (C3) Ester group enables further functionalization; used in drug intermediate synthesis 1956319-09-7
6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid Br (C6), COOH (C3) Carboxylic acid group facilitates bioconjugation; medical intermediate 1000341-77-4

Key Observations :

  • Halogen Position : Bromine at C6 (as in the target compound) is preferred for coupling reactions, whereas C4 substitution () may alter electronic distribution.
  • Functional Groups : The iodo substituent in the target compound offers distinct reactivity (e.g., Ullmann couplings) compared to ester or carboxylic acid groups, which are more suited for amide bond formation .

Isomeric Pyrrolopyridine Systems

Compound Name Ring System Substituents Applications CAS Number Reference
6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C6), Cl (C3) Anticancer agents, kinase inhibitors 1190321-31-3
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Pyrrolo[3,2-b]pyridine Br (C6), CH3 (C1) Material science intermediates 1086064-46-1
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde Pyrrolo[3,2-b]pyridine Br (C6), CHO (C3) Aldehyde group for Schiff base formation 1190312-27-6

Key Observations :

  • Ring Isomerism: Pyrrolo[3,2-c]pyridine (target) vs.
  • Substituent Compatibility : The [3,2-c] system in the target compound allows simultaneous C6 and C3 substitution without steric clash, unlike [2,3-b] derivatives .

Biological Activity

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological evaluations, highlighting its pharmacological properties and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is C10H10BrINC_{10}H_{10}BrIN with a molecular weight of approximately 365.01 g/mol. The compound features a pyrrolo[3,2-c]pyridine core that is substituted at the 6 and 3 positions with bromine and iodine, respectively, and an isopropyl group at the nitrogen position. This unique structure contributes to its biological activity and interaction with various biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include halogenation and alkylation processes. The precise synthetic pathways can vary depending on the desired yield and purity but generally aim to maintain the integrity of the pyrrolo structure while introducing the halogen substituents effectively .

Biological Activity

Recent studies have explored the biological activities associated with this compound, particularly its potential as an inhibitor in various biochemical pathways.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, modifications to the pyrrolo structure have led to derivatives with effective EC50 values in the low micromolar range against Plasmodium falciparum, which causes malaria .

CompoundEC50 (μM)Activity Type
6-Bromo derivative0.395Antiparasitic
Unsubstituted analog0.577Antiparasitic

Cytotoxicity and Selectivity

In vitro studies have demonstrated that certain derivatives of pyrrolo compounds show selective cytotoxicity toward T-cell malignancies without affecting normal cells significantly. For example, some derivatives exhibited IC50 values as low as 19 nM against human purine nucleoside phosphorylase (PNP), suggesting a targeted action against specific cancer cell lines while sparing healthy cells .

Case Studies

Several case studies have highlighted the efficacy of pyrrolo derivatives in cancer treatment:

  • T-cell Malignancies : A series of pyrrolo compounds were evaluated for their ability to inhibit PNP in T-cell malignancies. The most promising candidates showed high selectivity for malignant cells over normal lymphocytes.
  • Antimicrobial Properties : Compounds derived from the pyrrolo framework have also been tested against bacterial infections, demonstrating significant antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of the pyrrolopyridine core. For example:

Core Formation : Construct the pyrrolo[3,2-c]pyridine scaffold via cyclization reactions, such as Buchwald–Hartwig amination or transition metal-catalyzed cross-coupling .

Halogenation : Introduce bromine and iodine substituents using regioselective electrophilic halogenation or directed ortho-metalation strategies. Evidence from similar compounds (e.g., 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine) suggests iodination may require protected intermediates to avoid overhalogenation .

Isopropyl Substitution : Install the 1-isopropyl group via alkylation or nucleophilic substitution under inert conditions to prevent decomposition .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous solvents and Schlenk techniques for moisture-sensitive intermediates .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : Quantify using HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile derivatives). Purity thresholds >95% are typical for research-grade materials .
  • Structural Confirmation :
  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., distinguishing C-3 iodine vs. C-6 bromine shifts).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+).
  • Elemental Analysis : Match experimental C/H/N/Br/I percentages to theoretical values .

Q. What are the stability and storage requirements for this compound?

  • Stability : Halogenated pyrrolopyridines are often light- and moisture-sensitive. Store under argon at –20°C in amber vials. Degradation products (e.g., dehalogenation) can be monitored via periodic HPLC .
  • Handling : Use gloveboxes or sealed reaction vessels for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers address contradictory data in regioselective functionalization of the pyrrolopyridine core?

  • Case Study : Conflicting reports on halogenation positions (e.g., C-3 vs. C-5) may arise from divergent reaction conditions.

  • Solution :

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic aromatic substitution (EAS) sites based on frontier molecular orbitals .

Directed Metalation : Employ directing groups (e.g., -Bpin) to control halogen placement, as seen in 2-Bromo-3-hydroxy-6-iodopyridine synthesis .

  • Validation : Compare experimental 1H^1H NMR shifts with computed chemical shifts (e.g., using ACD/Labs or MestReNova) .

Q. What strategies optimize cross-coupling reactions involving the bromo and iodo substituents?

  • Methodology :

  • Selectivity : Iodo groups are more reactive than bromo in Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 or XPhos precatalysts for sequential functionalization .
  • Protection : Temporarily protect iodine with trimethylsilyl groups during bromine-selective reactions .
    • Troubleshooting : If undesired dehalogenation occurs, reduce reaction temperature or switch to milder bases (e.g., K2_2CO3_3 instead of Cs2_2CO3_3) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Approach :

Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further derivatization .

  • Validation : Correlate computed reaction pathways with experimental outcomes (e.g., yields, byproducts) .

Q. What are the challenges in characterizing byproducts during large-scale synthesis?

  • Analytical Strategy :

  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated or dimerized products) with tandem mass spectrometry.
  • X-ray Crystallography : Resolve ambiguous NMR assignments by growing single crystals (e.g., using vapor diffusion with hexane/ethyl acetate) .
    • Case Example : In 3-Bromo-6-nitro-1-(prop-2-yn-1-yl)pyridine synthesis, column chromatography (SiO2_2, 5% EtOAc/hexane) separated nitro-reduction byproducts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?

  • Root Causes : Variability in catalysts, solvent purity, or workup methods.
  • Resolution Protocol :

Reproduce Conditions : Replicate literature procedures exactly (e.g., catalyst loading, degassing steps).

Byproduct Profiling : Use GC-MS or 19F^{19}F NMR (if fluorinated analogs exist) to detect unaccounted intermediates .

  • Example : A 20% yield difference in 3-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis was traced to incomplete deprotection of the iodine substituent .

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